molecular formula C25H37NaO9 B1381006 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate CAS No. 35259-60-0

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate

Cat. No.: B1381006
CAS No.: 35259-60-0
M. Wt: 504.5 g/mol
InChI Key: WUJWCKOHQMHOEE-AQJNTERASA-M
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Preparation Methods

The synthesis of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves multiple steps, typically starting from a steroidal precursor. The synthetic route often includes hydroxylation and glucuronidation reactions. Industrial production methods may involve the use of comprehensive two-dimensional gas chromatography (GCxGC) for sterol analysis, optimizing modulation temperature to achieve the best separation and signal enhancement.

Chemical Reactions Analysis

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another, such as hydroxyl groups with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves its role as an androgen transport protein. It binds to specific androgen receptors, regulating the plasma metabolic clearance rate of steroid hormones by controlling their plasma concentration . This regulation is crucial for maintaining hormonal balance and proper physiological functions.

Comparison with Similar Compounds

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydroxylation and glucuronidation patterns, which make it a valuable reference standard for analytical and diagnostic purposes.

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O9.Na/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24;/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32);/q;+1/p-1/t11?,12-,13+,14+,15+,17-,18+,19+,20-,21+,23-,24+,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJWCKOHQMHOEE-AQJNTERASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Reactant of Route 2
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Reactant of Route 3
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Reactant of Route 4
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Reactant of Route 5
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Reactant of Route 6
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate

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